molecular formula C7H10Cl2 B12917480 6-Chloro-1-(chloromethyl)cyclohex-1-ene CAS No. 81034-09-5

6-Chloro-1-(chloromethyl)cyclohex-1-ene

Cat. No.: B12917480
CAS No.: 81034-09-5
M. Wt: 165.06 g/mol
InChI Key: ZHBLCQLHHHVXGH-UHFFFAOYSA-N
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Description

6-Chloro-1-(chloromethyl)cyclohex-1-ene is an organic compound with the molecular formula C7H10Cl2. It is a derivative of cyclohexene, where the hydrogen atoms at positions 1 and 6 are replaced by chlorine and chloromethyl groups, respectively. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(chloromethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclohexene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atoms at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexenes, cyclohexanols, and cyclohexanones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Chloro-1-(chloromethyl)cyclohex-1-ene involves its interaction with various molecular targets. The chlorine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-(chloromethyl)cyclohex-1-ene is unique due to the presence of both chlorine and chloromethyl groups on the cyclohexene ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

81034-09-5

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

6-chloro-1-(chloromethyl)cyclohexene

InChI

InChI=1S/C7H10Cl2/c8-5-6-3-1-2-4-7(6)9/h3,7H,1-2,4-5H2

InChI Key

ZHBLCQLHHHVXGH-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)Cl)CCl

Origin of Product

United States

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